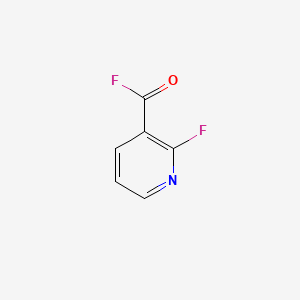

2-Fluoropyridine-3-carbonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoropyridine-3-carbonyl fluoride is a fluorinated pyridine derivative . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

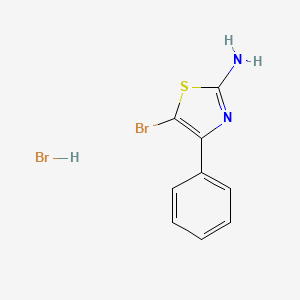

The synthesis of fluoropyridines, including 2-Fluoropyridine-3-carbonyl fluoride, can be achieved through various methods . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The molecular structure of 2-Fluoropyridine-3-carbonyl fluoride can be analyzed based on its highest occupied molecular orbital (HOMO) and the molecular non-bonding orbitals . The HOMO consists of the π orbital of the pyridine ring and lone-pair orbital of the fluorine atom .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoropyridine-3-carbonyl fluoride can be analyzed based on its reactivity. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoropyridine-3-carbonyl fluoride can be analyzed based on its structure. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique

Fluorination Techniques and Catalysis

A study by Liu et al. (2012) elaborates on a manganese catalyst that facilitates the transfer of fluoride to a range of hydrocarbons, highlighting the growing importance of fluorinated organic compounds in drug development. This catalytic process allows for the selective fluorination of aliphatic C-H bonds using fluoride salts under mild conditions, indicating potential applications in the synthesis of complex fluorinated molecules (Liu et al., 2012).

Radiopharmaceutical Applications

Carroll et al. (2007) discuss the synthesis of fluorine-18 labeled fluoropyridines, which are increasingly applied in medical imaging techniques like Positron Emission Tomography (PET). This research showcases the methodological advancements in incorporating fluorine-18 into pyridine derivatives, demonstrating the relevance of 2-Fluoropyridine-3-carbonyl fluoride in developing radiotracers for diagnostic purposes (Carroll et al., 2007).

Synthetic Organic Chemistry

Liang et al. (2020) report on a palladium-catalyzed fluoro-carbonylation method using 2-(difluoromethoxy)-5-nitropyridine, which serves as an efficient pathway to acyl fluorides. The significance of 2-Fluoropyridine-3-carbonyl fluoride in this context lies in its potential as a reagent for introducing the fluoro-carbonyl group into organic compounds, thereby expanding the toolkit available for synthetic chemists to access fluorinated molecules with complex functionalities (Liang et al., 2020).

Environmental and Analytical Chemistry

An innovative approach to fluoride adsorption in aqueous solutions is presented by Daifullah et al. (2007), who investigated activated carbons modified with KMnO4 for their efficacy in removing fluoride ions from water. This study illuminates another facet of 2-Fluoropyridine-3-carbonyl fluoride's utility, underscoring its potential environmental applications in water treatment and purification technologies (Daifullah et al., 2007).

Enzymatic Fluorination

Research into the mechanisms of enzymatic fluorination, such as the work by Chan et al. (2011), provides insights into how enzymes can catalyze the formation of C-F bonds, breaking the strong carbon-fluorine bond under physiological conditions. This line of investigation opens up possibilities for biotechnological applications of 2-Fluoropyridine-3-carbonyl fluoride in producing fluorinated organic molecules through environmentally friendly processes (Chan et al., 2011).

Mécanisme D'action

The mechanism of action of 2-Fluoropyridine-3-carbonyl fluoride can be understood based on its reactivity. The presence of a fluorine atom in the molecule can alter the physical and chemical properties of the molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .

Safety and Hazards

Orientations Futures

The future directions in the study of 2-Fluoropyridine-3-carbonyl fluoride could involve the development of new and efficient methods for the preparation of fluoroorganic compounds . There is also a growing interest in the development of fluorinated chemicals due to their favorable chemical and biological properties .

Propriétés

IUPAC Name |

2-fluoropyridine-3-carbonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSTGWMCISOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663845 |

Source

|

| Record name | 2-Fluoropyridine-3-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113898-55-8 |

Source

|

| Record name | 2-Fluoropyridine-3-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)